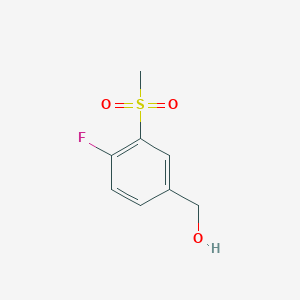

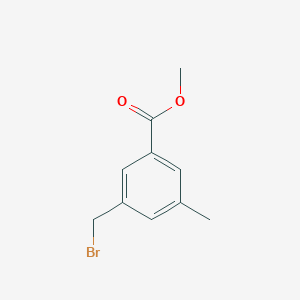

![molecular formula C7H10F3N3 B3031055 Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine CAS No. 1345510-63-5](/img/structure/B3031055.png)

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine

Descripción general

Descripción

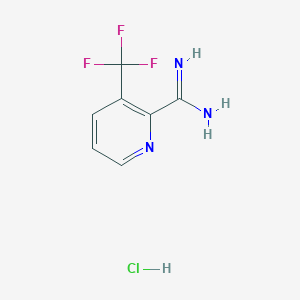

“Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

A new, high yielding and practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, key intermediates for important Medicinal and Agro Chemistry relevant building blocks, has been developed . One step procedure for the regioisomeric mixture of target pyrazoles was proposed starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one .Molecular Structure Analysis

The molecular structure of “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

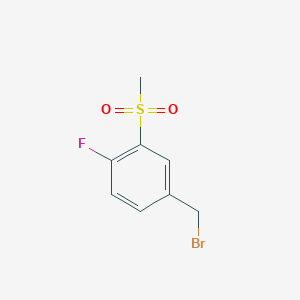

The chemical reactions involving “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” include its synthesis from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . Other reactions include the bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” are influenced by the presence of the trifluoromethyl group and the pyrazole nucleus . The trifluoromethyl group imparts unique physicochemical properties due to the large electronegativity of fluorine .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Pyrazoles

“Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” can be used in the synthesis of functionalized pyrazoles . The regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives represents an important challenge, given the prominence of these motifs in both agrochemicals and pharmaceuticals .

Antileishmanial Applications

This compound may have potential antileishmanial applications. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Antimalarial Applications

The compound could also have potential antimalarial applications. The same study that justified its antileishmanial activity also suggested potential antimalarial applications .

Antibacterial Applications

Pyrazole derivatives, such as “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine”, have been reported to show antibacterial activity .

Anticancer Applications

Pyrazole derivatives have also been reported to have anticancer properties . Therefore, “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” could potentially be used in cancer research.

Antioxidant Applications

“Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” could potentially have antioxidant applications, as pyrazole derivatives have been reported to possess antioxidant properties .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects .

Mode of Action

It is known that the trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been found to have potent antileishmanial and antimalarial activities .

Pharmacokinetics

The synthesis of similar compounds has been described, which could potentially impact their bioavailability .

Result of Action

Similar compounds have been found to inhibit glucose uptake by cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine. For instance, it is recommended to prevent the chemical from entering drains as it could have environmental implications .

Safety and Hazards

“Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Direcciones Futuras

The future directions for “Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine” and its derivatives are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . This is due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazole moiety .

Propiedades

IUPAC Name |

N-methyl-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c1-11-4-5-3-6(7(8,9)10)13(2)12-5/h3,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQDKEUQLBZFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C(=C1)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501184149 | |

| Record name | 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine | |

CAS RN |

1345510-63-5 | |

| Record name | 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345510-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-methanamine, N,1-dimethyl-5-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501184149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

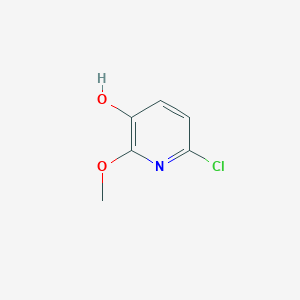

![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)

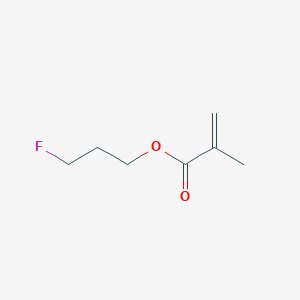

![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)

![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)